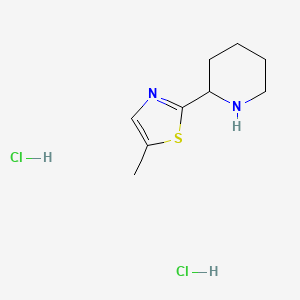

2-Fluoro-2-phenylethan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Fluoro-2-phenylethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1803591-64-1 . It has a molecular weight of 175.63 . It is typically stored at room temperature . The compound is usually in the form of a powder .

Molecular Structure Analysis

The molecular formula of “this compound” is C8H11ClFN . The InChI code is provided as well . For a detailed molecular structure, it’s recommended to refer to specialized databases or software.

Physical and Chemical Properties Analysis

“this compound” is a powder . It has a molecular weight of 175.63 g/mol . The melting point is reported to be 124-126°C .

Applications De Recherche Scientifique

Fluorescence Studies

2-Fluoro-2-phenylethan-1-amine hydrochloride has been used in fluorescence studies. For instance, the reaction between formaldehyde and phenylethylamine derivatives, including 2-Fluoro-2-phenylethan-1-amine, has been explored. These amines, when exposed to formaldehyde vapor in a dried protein film, show intense fluorescence, particularly those with primary amines and hydroxyl groups at specific positions (Falck, Hillarp, Thieme, & Torp, 1962).

Polymer Electrolytes

In the field of materials science, this compound has been used in the synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes. These were synthesized via an activated fluorophenyl-amine reaction, showing potential for precise control of cation functionality (Kim, Labouriau, Guiver, & Kim, 2011).

Optical Resolution and Epimerization

Research on optical resolution and epimerization of compounds, including fluorosilane with an optically active amino group, has been conducted. This involves the preparation of diastereomeric (amino)fluorosilane, derived from 2-Fluoro-2-phenylethan-1-amine, which can be separated due to their solubility differences (Kawachi, Maeda, Mitsudo, & Tamao, 1999).

Sensing Applications

This compound has also found applications in sensing technologies. For example, lanthanide metal-organic networks, incorporating functional groups similar to 2-Fluoro-2-phenylethan-1-amine, have been developed for sensing amines and small organic molecules (Wang, Zhang, Dou, Kirillov, Liu, Xu, Xu, Fang, & Yang, 2018).

Safety and Hazards

Propriétés

IUPAC Name |

2-fluoro-2-phenylethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN.ClH/c9-8(6-10)7-4-2-1-3-5-7;/h1-5,8H,6,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMDYGAIJJWADH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2645436.png)

![2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2645437.png)

![7-methyl-4-(methylthio)-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2645439.png)

![benzyl 2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2645444.png)

![Methyl 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2645447.png)

![N-(3,4-dimethoxyphenethyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2645448.png)

![2-(5,6-Dimethylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2645449.png)

![[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B2645452.png)

![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide oxalate](/img/structure/B2645454.png)

![1-Methyl-5-[2-(oxiran-2-ylmethoxy)phenyl]pyrazole](/img/structure/B2645455.png)